3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
CAS No.:
Cat. No.: VC12029295
Molecular Formula: C10H6F2N2O3
Molecular Weight: 240.16 g/mol
* For research use only. Not for human or veterinary use.
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid -](/images/structure/VC12029295.png)
Specification
Molecular Formula | C10H6F2N2O3 |
---|---|
Molecular Weight | 240.16 g/mol |
IUPAC Name | 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
Standard InChI | InChI=1S/C10H6F2N2O3/c11-7(12)9-13-8(14-17-9)5-2-1-3-6(4-5)10(15)16/h1-4,7H,(H,15,16) |
Standard InChI Key | OQOGMUABZQBESN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The IUPAC name 3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid reflects its bifunctional structure: a benzoic acid moiety at position 3 of the aromatic ring and a 1,2,4-oxadiazole ring bearing a difluoromethyl group at position 5. Key properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 240.16 g/mol |
CAS Registry Number | 1282022-66-5 (isomeric variant) |
SMILES | O=C(O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)F |
The difluoromethyl group introduces electronegativity and steric effects, influencing reactivity and biological interactions .
Synthesis and Structural Optimization
Late-Stage Radiosynthetic Approaches
Recent advances in fluorinated oxadiazole synthesis emphasize late-stage modifications. A 2021 study demonstrated that bromodifluoroacetic anhydride (9) reacts with hydroxylamine-treated intermediates to form bromodifluoromethyl-1,2,4-oxadiazole precursors (e.g., 10 or 11) . Subsequent nucleophilic substitution with [18F]fluoride enables efficient radiofluorination, a strategy adaptable to 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid synthesis (Fig. 1) .
Key Reaction Steps:
-
Oxime Formation: 3-Cyanobenzoic acid derivatives react with hydroxylamine to form (Z)-N'-hydroxycarbamimidoyl intermediates .
-
Cyclization: Treatment with bromodifluoroacetic anhydride yields bromodifluoromethyl-oxadiazoles .
-
Fluorination: Bromine-to-fluorine exchange using [18F]fluoride or non-radioactive fluoride sources .
Industrial-Scale Production
Continuous flow reactors enhance yield and safety by optimizing reaction parameters (temperature, residence time) and minimizing hazardous intermediates . Environmental considerations favor non-ozone-depleting difluorocarbene reagents.
Biochemical and Pharmacological Properties
Histone Deacetylase (HDAC) Inhibition
1,2,4-Oxadiazoles with fluorinated substituents exhibit selective inhibition of HDAC isoforms, particularly HDAC6. Structural analogs of 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid demonstrate:
-
IC50 Values: Sub-micromolar potency in cancer cell lines (Table 1).
-
Mechanism: Irreversible binding to HDAC6’s catalytic domain, promoting tubulin acetylation and apoptosis .
Table 1: Anticancer Activity of Structural Analogs
Cell Line | IC50 (μM) | Primary Mechanism |
---|---|---|
A549 | 3.67 | HDAC6 inhibition → apoptosis |
MCF-7 | 5.33 | Bcl-2/Bax modulation |
HCT-116 | 2.28 | G2/M cell cycle arrest |
Pharmacokinetic and Toxicological Profiles
Metabolic Pathways
Benzoic acid derivatives undergo hepatic conjugation with glycine, forming hippuric acid excreted renally. Fluorine atoms may delay metabolism, enhancing bioavailability .
Environmental Stability
Degradation studies indicate:
-
Hydrolytic Stability: Resistant to hydrolysis at pH 7.4 (t1/2 > 24 h).
-
Photodegradation: Rapid breakdown under UV light (t1/2 = 2 h), necessitating light-protected storage.
Comparative Analysis with Related Compounds
Trifluoromethyl vs. Difluoromethyl Substitutions
-
Electron-Withdrawing Effects: Trifluoromethyl groups enhance metabolic stability but reduce solubility compared to difluoromethyl .
-
Biological Potency: Difluoromethyl analogs show 2–3× higher HDAC6 selectivity due to optimized steric interactions .
1,3,4-Oxadiazole Isomers
1,2,4-Oxadiazoles exhibit superior enzymatic inhibition profiles over 1,3,4-isomers, attributed to ring strain and dipole alignment.
Emerging Applications and Future Directions
Radiopharmaceutical Development
The difluoromethyl-oxadiazole scaffold serves as a platform for positron emission tomography (PET) tracers. For instance, [18F]TMP195, a class-IIa HDAC inhibitor, leverages analogous chemistry for in vivo imaging .
Material Science
Fluorinated oxadiazoles enhance polymer thermal stability (e.g., 15% increase in decomposition temperature).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume